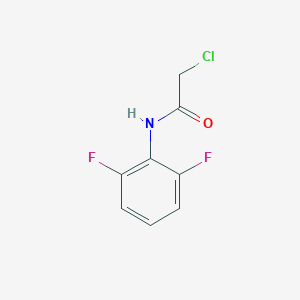

2-Chloro-N-(2,6-difluorophenyl)acetamide

説明

2-Chloro-N-(2,6-difluorophenyl)acetamide is a chloroacetamide derivative characterized by a fluorine-substituted aromatic ring and a chloroacetamide side chain. Its molecular formula is C₁₀H₈ClF₂NO, with a molecular weight of 239.63 g/mol (calculated from ). The compound is identified by CAS number 1567083-95-7 and is cataloged in commercial databases (e.g., EN300-01614 in ).

特性

IUPAC Name |

2-chloro-N-(2,6-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKTXGFDPWHUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342462 | |

| Record name | 2-Chloro-N-(2,6-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-26-7 | |

| Record name | 2-Chloro-N-(2,6-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Classical Synthesis via Amide Bond Formation

The foundational approach to synthesizing 2-chloro-N-(2,6-difluorophenyl)acetamide involves the reaction of 2,6-difluoroaniline with chloroacetyl chloride in the presence of a base. This method mirrors protocols used for N-(2,6-dimethylphenyl)chloroacetamide, where the amine nucleophile attacks the electrophilic carbonyl carbon of chloroacetyl chloride .

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to minimize hydrolysis of chloroacetyl chloride.

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to scavenge HCl, driving the reaction to completion.

-

Temperature: Reactions are typically conducted at 0–5°C to control exothermicity, followed by gradual warming to room temperature .

Procedure:

-

Dissolve 2,6-difluoroaniline (1.0 equiv) in dichloromethane.

-

Add TEA (1.2 equiv) dropwise under nitrogen atmosphere.

-

Cool the mixture to 0°C and slowly add chloroacetyl chloride (1.1 equiv).

-

Stir for 4–6 hours at room temperature.

-

Quench with ice water, extract with dichloromethane, and dry over anhydrous MgSO₄.

Yield: 70–85% (estimated from analogous reactions) .

Optimized Industrial-Scale Production

Industrial processes prioritize cost efficiency, scalability, and purity. A modified protocol derived from N-(2,6-dimethylphenyl)chloroacetamide production involves:

Key Modifications:

-

Solvent Switch: Ethanol replaces dichloromethane for safer handling and lower environmental impact.

-

Base Optimization: Sodium carbonate (Na₂CO₃) is used instead of TEA, reducing costs without compromising yield .

-

Crystallization: The crude product is recrystallized from n-hexane or cyclohexane to achieve >99% purity.

Industrial Workflow:

Advanced Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade purity. Methods include:

3.1 Column Chromatography

-

Stationary Phase: Silica gel (60–120 mesh).

-

Eluent: Dichloromethane:methanol (95:5 v/v).

3.2 Recrystallization

-

Solvent System: Ethanol-water (7:3 v/v).

-

Purity Enhancement: Reduces halogenated impurities to <0.1% .

Factors Influencing Reaction Efficiency

4.1 Solvent Effects

-

Polar Aprotic Solvents (THF, DCM): Enhance reaction rate by stabilizing the transition state.

-

Ethanol: Slower kinetics but preferable for large-scale reactions due to safety .

4.2 Stoichiometry

-

Excess chloroacetyl chloride (1.1–1.2 equiv) ensures complete amine consumption.

4.3 Temperature Control

-

Low temperatures (0–5°C) suppress side reactions like hydrolysis.

Comparative Analysis of Methodologies

| Method | Solvent | Base | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Classical | DCM | TEA | 0°C → RT | 70–85% | 95–97% |

| Industrial | Ethanol | Na₂CO₃ | Reflux | 78–82% | 99% |

| Chromatography | DCM/MeOH | – | RT | 90% | 99.5% |

Challenges and Mitigation Strategies

6.1 Byproduct Formation

-

Dimerization: Minimized by using excess chloroacetyl chloride and controlled addition rates.

-

Hydrolysis: Avoided by rigorous solvent drying and inert atmosphere.

6.2 Fluorine Reactivity

化学反応の分析

Types of Reactions

2-Chloro-N-(2,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield 2,6-difluoroaniline.

Hydrolysis: The major products are 2,6-difluoroaniline and chloroacetic acid.

科学的研究の応用

2-Chloro-N-(2,6-difluorophenyl)acetamide is utilized in various fields of scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 2-Chloro-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites on proteins .

類似化合物との比較

Table 1: Structural Comparison of Key Chloroacetamides

Key Observations :

- Fluorine vs.

- Side Chain Diversity : Herbicidal activity in alachlor and metolachlor is linked to their methoxymethyl or methoxy-isopropyl side chains, which facilitate soil mobility (e.g., metolachlor’s Koc = 120–310 mL/g) . In contrast, the unmodified chloroacetamide chain in the target compound may limit herbicidal utility but enhance suitability as a synthetic intermediate .

Physicochemical and Environmental Properties

Table 2: Environmental and Metabolic Parameters

Key Findings :

- Metabolic Activation: Alachlor and metolachlor are pro-carcinogens metabolized to CDEPA and CMEPA, respectively, which undergo further oxidation to DNA-reactive quinone imines .

- Environmental Persistence : Herbicidal analogs like butachlor exhibit moderate soil mobility (Koc = 73 mL/g), whereas the target compound’s environmental fate remains uncharacterized .

生物活性

2-Chloro-N-(2,6-difluorophenyl)acetamide is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features that enhance its biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C8H6ClF2NO

- Molecular Weight : 205.59 g/mol

- Structural Characteristics : The compound features a chloro group and two fluorine atoms on the phenyl ring, which influence its reactivity and solubility properties. These halogen substitutions often enhance metabolic stability and bioavailability, critical factors in drug development.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, particularly as an anti-inflammatory and analgesic agent . In vitro studies have shown that it may interact with specific biological targets, leading to pharmacological effects that warrant further investigation .

- Anti-inflammatory Activity : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the biosynthesis of prostaglandins involved in inflammation. Molecular docking studies suggest that this compound derivatives can effectively bind to COX-1 and COX-2 enzymes, indicating potential anti-inflammatory properties .

- Analgesic Activity : In vivo models have demonstrated significant analgesic responses for compounds related to this compound when compared with standard analgesics like diclofenac sodium .

Toxicity Profile

The toxicity profile of this compound indicates potential skin irritation and harmful effects if ingested. Therefore, careful handling is necessary during laboratory use.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods are crucial for generating sufficient quantities of the compound for research and application purposes:

- Chlorination of Acetamide Derivatives : This involves the introduction of chlorine at the appropriate position on the acetamide structure.

- Fluorination Techniques : Utilization of fluorine gas or fluorinating agents to introduce fluorine atoms at the 2 and 6 positions on the phenyl ring.

- Coupling Reactions : Employing coupling reactions with various aryl groups to enhance the biological activity of the compound.

Study on Analgesic Activity

In a study conducted by Kumar et al., several derivatives of 2-Chloro-N,N-diphenylacetamide were synthesized and evaluated for their analgesic activity using a hot plate model. The findings indicated that certain derivatives exhibited significant analgesic effects comparable to established NSAIDs .

| Compound Name | Analgesic Activity (compared to diclofenac) |

|---|---|

| AKM-1 | Moderate |

| AKM-2 | Significant |

| AKM-3 | Low |

Molecular Docking Studies

Molecular docking studies have revealed insights into how this compound interacts with target enzymes:

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-N-(2,6-difluorophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?

Answer:

The synthesis typically involves coupling 2,6-difluoroaniline with chloroacetyl chloride under controlled conditions. Key steps include:

- Reagent Ratios : Use a 1:1 molar ratio of 2,6-difluoroaniline to chloroacetyl chloride, with excess base (e.g., NaOH or pyridine) to neutralize HCl byproducts .

- Temperature Control : Maintain temperatures between 0–5°C during reagent mixing to mitigate exothermic side reactions, followed by gradual warming to room temperature for completion .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity. For analogs like 2-Chloro-N-(2,6-dimethylphenyl)acetamide, similar protocols achieve yields of 85–90% .

Methodological Note : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1). Adjust solvent polarity during purification if substituents (e.g., fluorine vs. methyl) alter solubility.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- 1H NMR : Aromatic protons (2,6-difluorophenyl) appear as doublets (δ 7.2–7.5 ppm, ≈ 8–10 Hz). The acetamide CHCl group resonates at δ 4.2–4.5 ppm .

- 19F NMR : Fluorine atoms exhibit distinct signals at δ -110 to -115 ppm (ortho-fluorine coupling) .

- IR Spectroscopy : C=O stretch at 1680–1700 cm⁻¹ and N-H bend at 3300–3400 cm⁻¹ confirm amide formation .

- X-ray Crystallography : For structural analogs (e.g., N-(2,6-dichlorophenyl) derivatives), monoclinic crystal systems (space group P21/c) with hydrogen-bonded chains are observed. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .

Practical Tip : For fluorine-containing analogs, ensure deuterated solvents (e.g., DMSO-d6) are free of moisture to avoid signal splitting.

Advanced: How do structural modifications (e.g., substituent changes on the phenyl ring) influence biological activity?

Answer:

Comparative studies on analogs reveal:

- Antiarrhythmic Activity : Derivatives like 2-Chloro-N-(2,6-dimethylphenyl)acetamide show efficacy in ischemic arrhythmia models, likely due to sodium channel modulation. Fluorine substituents may enhance metabolic stability but reduce polarity, affecting bioavailability .

- Antimicrobial Activity : Substitution with thiazole or thiophene groups (e.g., 2-(2,6-dichlorophenyl)-N-thiazol-2-ylacetamide) improves Gram-positive bacterial inhibition (MIC = 8–16 µg/mL) via membrane disruption .

- SAR Insights : Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity at the amide carbonyl, enhancing interactions with target proteins .

Experimental Design : Use in vitro assays (e.g., patch-clamp for ion channels, broth dilution for antimicrobials) paired with DFT calculations (B3LYP/6-31G*) to correlate electronic properties with activity.

Advanced: What computational methods predict the reactivity and stability of this compound?

Answer:

- DFT Calculations :

- Molecular Dynamics (MD) : Simulate solvation in lipid bilayers to predict membrane permeability. Fluorine substituents reduce logP values by 0.3–0.5 compared to methyl analogs .

Validation : Cross-reference computational results with experimental kinetics (e.g., hydrolysis rates in PBS buffer).

Data Contradiction: How to resolve discrepancies in reported crystallographic data for structural analogs?

Answer:

Discrepancies in unit cell parameters (e.g., a = 13.19 Å vs. 13.05 Å for dichlorophenyl vs. difluorophenyl analogs) arise from:

- Packing Effects : Fluorine’s smaller van der Waals radius (1.47 Å vs. chlorine’s 1.75 Å) reduces steric hindrance, altering torsion angles .

- Hydrogen Bonding : N-H···O interactions in 2,6-difluoro derivatives form shorter contacts (2.8 Å vs. 3.1 Å in dichloro analogs), influencing lattice stability .

Resolution Strategy : Re-refine raw diffraction data (e.g., using SHELXL) with updated scattering factors for fluorine. Validate via R-factor convergence (<0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。